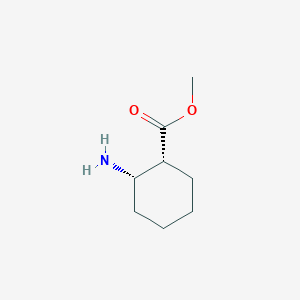

methyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Description

Significance of Chiral Cyclic β-Amino Acids and their Esters in Advanced Organic Synthesis

Chiral cyclic β-amino acids and their corresponding esters are of paramount importance in advanced organic synthesis due to their utility as versatile building blocks for a wide array of biologically active molecules. researchgate.net Their conformational rigidity makes them ideal components for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. By incorporating these cyclic units, researchers can design peptides with enhanced stability against enzymatic degradation and with well-defined secondary structures. nih.gov

Optically pure β-amino acids are highly significant from a pharmacological perspective as they are key ingredients in many physiologically active compounds. nih.gov For instance, they form the structural core of antifungal agents like cispentacin and icofungipen (B115066), as well as the analgesic drug tilidine. mdpi.com Furthermore, these compounds serve as crucial intermediates in the synthesis of carbocyclic nucleoside analogs, which are a class of antiviral and anticancer agents. mdpi.com The stereochemistry of these cyclic amino acids is critical, as different enantiomers can exhibit vastly different biological activities. This has driven the development of numerous asymmetric synthetic methods to access these molecules in an enantiomerically pure form.

The Role of Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate as a Stereochemically Defined Synthon

This compound is a prime example of a stereochemically defined synthon, a building block used in organic synthesis where the three-dimensional arrangement of its atoms is precisely known. This specific stereoisomer, with its cis relationship between the amino and carboxylate groups, provides a well-defined scaffold for the construction of more complex molecules. Its utility lies in the predictable introduction of a specific stereochemical configuration into a target molecule, which is crucial for its biological function.

The compound is recognized as a versatile small molecule scaffold in chemical research. biosynth.com As an intermediate, it is employed in the synthesis of various pharmaceutical and chemical products. fishersci.ca For instance, cyclohexane (B81311) analogues of the antifungal agent icofungipen have been synthesized using related enantiomerically pure bicyclic β-lactams, highlighting the importance of the cyclohexane β-amino acid framework in developing new therapeutic agents. nih.gov The precise stereochemistry of this compound allows for stereocontrolled synthetic routes, ensuring the final product has the desired therapeutic effect.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| CAS Number | Not explicitly and uniquely defined for this specific stereoisomer |

| Stereochemistry | (1R,2S) - cis configuration |

Overview of Contemporary Research Trajectories for Cyclohexane-Derived β-Amino Esters

Current research involving cyclohexane-derived β-amino esters is vibrant and multifaceted, extending into materials science, medicinal chemistry, and catalysis. A significant area of investigation is their incorporation into β-peptides to create foldamers—synthetic oligomers that mimic the secondary structures of natural peptides. Researchers have synthesized trihydroxylated cyclohexane β-amino acids from (-)-shikimic acid and incorporated the trans isomer into a peptide chain. nih.gov Structural studies revealed that these new peptides fold into a stable 14-helix secondary structure, which opens avenues for designing more elaborate peptidic foldamers with specific functions. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2S)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHWZRODJBJER-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837359-97-4 | |

| Record name | methyl (1R,2S)-2-aminocyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Stereochemical and Conformational Landscapes

Stereoisomerism and Chiral Purity Determination of Methyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Methyl 2-aminocyclohexane-1-carboxylate possesses two chiral centers, leading to the existence of four possible stereoisomers. These are organized into two pairs of enantiomers. The (1R,2S) and (1S,2R) isomers feature the amino and carboxylate groups in a cis relationship, meaning they are on the same side of the cyclohexane (B81311) ring. The (1R,2R) and (1S,2S) isomers have these groups in a trans configuration, on opposite sides of the ring. The specific designation (1R,2S) defines a single, pure enantiomer. The control and confirmation of this stereochemistry are paramount in its synthetic applications.

Ensuring the chiral purity of this compound is crucial. Enantiomeric excess (ee) is a measure of this purity and is determined using several specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for determining ee. nih.gov The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For aminocyclohexane carboxylic acid derivatives, CSPs like Chiralpak AD are often employed, with a mobile phase typically consisting of a mixture like isopropanol (B130326) in hexane. amazonaws.com By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be precisely calculated.

Gas Chromatography (GC): Similar to HPLC, chiral GC can be used for ee determination, often after derivatizing the analyte to increase its volatility. nih.gov

Exciton-Coupled Circular Dichroism (ECCD): This powerful spectroscopic technique can be used for rapid ee determination, sometimes without the need for chromatographic separation. acs.orgscispace.com The method involves creating a host-guest complex between a chiral analyte and an achiral host containing multiple chromophores. nih.gov The spatial arrangement of the chromophores is dictated by the analyte's stereochemistry, resulting in a characteristic CD signal whose intensity is proportional to the concentration of the enantiomer. acs.orgacs.org Calibration curves generated from samples of known ee values can be used to determine the ee of an unknown sample with high accuracy, often with an average error of around ±3.0%. acs.orgscispace.comnyu.edu

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound. While useful for confirming the presence of a single enantiomer, it is generally less precise for determining high ee values compared to chromatographic methods.

Table 1: Comparison of Analytical Techniques for Enantiomeric Excess Determination

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. amazonaws.com | High accuracy and precision. nih.gov | Routine analysis in synthetic chemistry. amazonaws.com |

| Chiral GC | Separation based on differential partitioning with a chiral stationary phase in the gas phase. nih.gov | High resolution for volatile compounds. | Analysis of derivatized amino acids and esters. |

| ECCD | Induced circular dichroism in an achiral host upon binding a chiral guest. acs.org | Rapid analysis, high throughput potential. acs.org | Screening of asymmetric reactions. nih.gov |

| Polarimetry | Measurement of optical rotation. | Simple, non-destructive. | Confirmation of enantiomeric identity. |

Solution-Phase Conformational Analysis

In solution, the cyclohexane ring of this compound is not static but exists in a dynamic equilibrium between different conformations, primarily chair forms. The cis relationship between the amino and carboxylate groups means that in a chair conformation, one substituent must be in an axial position and the other in an equatorial position. The equilibrium between the two possible chair conformations is influenced by steric and electronic factors, as well as by the solvent.

NMR and CD spectroscopy are powerful, non-invasive tools for probing the conformational preferences of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the molecule's structure. rsc.org In ¹H NMR, the coupling constants (J-values) between adjacent protons on the cyclohexane ring are particularly informative. The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. By analyzing these coupling constants, the dominant chair conformation and the axial/equatorial preference of the substituents can be deduced.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its conformation. nih.gov For molecules like this compound, the CD spectrum provides a unique fingerprint related to its absolute configuration and predominant solution-phase conformation. Changes in the solvent or temperature that shift the conformational equilibrium will be reflected in the CD spectrum.

Computational chemistry provides valuable insights into the conformational landscape of molecules.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational behavior in solution. These simulations can reveal the relative populations of different conformers and the pathways for interconversion between them.

Conformational Energy Minimization: Quantum mechanical (QM) calculations, such as those using Density Functional Theory (DFT), can be used to calculate the relative energies of different possible conformations. nih.gov By performing a systematic search of the conformational space and minimizing the energy for each potential structure, the most stable conformers can be identified. For carboxylic acids and their esters, these calculations have shown that the relative stability of conformers can be significantly influenced by the solvent environment. nih.gov For instance, a conformation that is most stable in the gas phase may not be the most stable in an aqueous solution due to differing solvation energies. nih.gov

Solid-State Structural Characterization

In the solid state, molecules adopt a fixed conformation within a crystal lattice. Determining this structure provides a precise snapshot of bond lengths, bond angles, and torsional angles.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for the parent this compound may not be readily available in public databases, analysis of its derivatives (such as hydrochloride salts) or oligomers incorporating this monomer provides crucial structural information. This analysis unambiguously confirms the relative and absolute stereochemistry of the chiral centers and reveals the preferred conformation adopted in the crystal packing. This solid-state conformation is often one of the low-energy structures predicted by computational methods.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl (1S,2R)-2-aminocyclohexane-1-carboxylate |

| Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate |

| Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate |

| Isopropanol |

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the crystal packing and intermolecular interactions of this compound through single-crystal X-ray diffraction is not available in the public domain as of the latest literature surveys. In the absence of experimental crystallographic data, a theoretical examination based on the molecule's structural features provides insight into the likely forces governing its solid-state assembly. The primary intermolecular forces expected to dictate the crystal packing are hydrogen bonding and van der Waals interactions.

The molecule possesses functional groups capable of forming robust hydrogen bonds: the primary amine (-NH₂) group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) serves as a hydrogen bond acceptor. masterorganicchemistry.com It is highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, N-H···O=C interactions would likely be a dominant motif, where the amino group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule. Such interactions are common in the crystal structures of amino acids and their derivatives, often leading to the formation of well-defined chains, sheets, or three-dimensional networks. researchgate.net

The interplay between the strong, directional hydrogen bonds and the weaker, but cumulative, van der Waals interactions determines the final crystal lattice. rug.nlacs.org The molecules will arrange themselves to maximize attractive forces and minimize steric repulsion, leading to the most thermodynamically stable crystalline form. It is plausible that the crystal packing would involve a layered structure, where hydrogen-bonding networks form within a layer, and these layers are held together by van der Waals forces between the hydrophobic cyclohexane backbones. Studies on oligomers of related compounds, such as trans-2-aminocyclohexanecarboxylic acid, have revealed helical secondary structures in the solid state stabilized by extensive hydrogen bonding. wisc.edu While the specific packing of the title compound remains to be experimentally determined, these general principles provide a foundational understanding of its solid-state behavior.

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Description |

|---|---|---|---|

| Hydrogen Bonding | Amino Group (N-H) | Carbonyl Oxygen (C=O) | A strong, directional interaction forming the primary network for crystal packing. |

| Van der Waals Forces (London Dispersion) | Cyclohexane Ring (C-H) | Cyclohexane Ring of neighboring molecule | Weak, non-directional forces contributing to the overall stability and efficient packing of the aliphatic rings. |

| Dipole-Dipole Interactions | Ester Group (C=O) | Ester Group of neighboring molecule | Moderate strength interactions between the permanent dipoles of the ester functional groups. |

Strategic Applications As a Versatile Chiral Building Block

Construction of Complex Chiral Architectures

The inherent chirality and conformational rigidity of the cyclohexane (B81311) ring in methyl (1R,2S)-2-aminocyclohexane-1-carboxylate make it an excellent starting material for the synthesis of intricate and stereochemically rich molecules.

Synthesis of Advanced Organic Scaffolds and Natural Product Analogues

Chiral and highly functionalized cyclohexane derivatives are versatile building blocks in the synthesis of natural products. elsevierpure.com The synthesis of complex organic scaffolds often relies on the use of such pre-organized cyclic structures to control the stereochemical outcome of subsequent reactions. While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, the principle of using chiral cyclohexane cores is well-established. For instance, optically active cyclohexanones derived from aldohexoses serve as key intermediates in the synthesis of natural products containing cyclohexane units. elsevierpure.com This highlights the potential of molecules like this compound to serve as foundational elements for creating diverse and complex molecular frameworks.

The development of synthetic methods to produce carboxamides from amino acid backbones further illustrates the utility of such compounds in creating diverse molecular entities. google.com These methods can be adapted to utilize the unique stereochemistry of this compound to generate novel and complex organic scaffolds.

Precursors for Polycyclic and Spirocyclic Systems

The bifunctional nature of this compound, possessing both an amine and an ester group in a fixed spatial relationship, makes it an attractive precursor for the synthesis of polycyclic and spirocyclic systems. These motifs are prevalent in many biologically active natural products and pharmaceutical agents. The constrained cyclohexane ring can serve as an anchor point for the stereocontrolled annulation of additional rings, leading to the formation of complex polycyclic structures.

While specific examples detailing the direct conversion of this compound into polycyclic or spirocyclic systems are not prevalent in the reviewed literature, the principles of using conformationally restricted building blocks to guide the formation of such systems are fundamental in organic synthesis. The fixed orientation of the amino and carboxylate groups can be exploited to direct the formation of new rings with a high degree of stereocontrol.

Design and Synthesis of Peptidomimetics and Foldamers

One of the most significant applications of this compound and its parent amino acid, (1R,2S)-2-aminocyclohexanecarboxylic acid, is in the field of peptidomimetics and foldamers. rsc.orgnih.gov These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability towards proteolytic degradation. rsc.org

Incorporation of (1R,2S)-2-aminocyclohexanecarboxylate Residues into β-Peptides and α/β-Peptides

The incorporation of constrained cyclic β-amino acids, such as (1R,2S)-2-aminocyclohexanecarboxylate, into peptide chains has a profound impact on their secondary structure. rsc.orgnih.gov These residues are known to be strong inducers of specific folding patterns.

In β-peptides, which are composed entirely of β-amino acids, the incorporation of trans-2-aminocyclohexanecarboxylic acid (ACHC) residues strongly favors the formation of a 14-helix conformation. nih.govduke.edu This is a stable, well-defined helical structure characterized by hydrogen bonds between the C=O group of residue i and the N-H group of residue i+2, forming a 14-membered ring. duke.edunih.gov The rigid cyclohexane ring pre-organizes the peptide backbone, facilitating the formation of this specific helical fold. rsc.org

Hybrid peptides, containing a mixture of α- and β-amino acids (α/β-peptides), also benefit from the inclusion of cyclic β-amino acid residues. The presence of these constrained residues can help to nucleate and stabilize helical structures that might not be readily formed with only acyclic amino acids. nih.gov

Influence of Cyclohexane β-Amino Acids on Foldamer Secondary Structures

Foldamers are oligomers that adopt well-defined secondary structures. The secondary structure of a foldamer is dependent on factors such as the nature of the monomer units, their substitution patterns, and the presence of conformational constraints. nih.govlookchem.com Carbocyclic β-amino acids, due to their limited flexibility, are particularly effective at inducing stable secondary structures. rsc.org

Oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to consistently fold into a 14-helix secondary structure. nih.govchemrxiv.org This holds true even when the cyclohexane ring is highly substituted with polar groups, indicating the robustness of this folding preference. rsc.orgnih.gov This predictable folding behavior is highly desirable for the design of functional peptidomimetics. In contrast, the cis-diastereoisomer of ACHC does not typically form helical structures in homooligomers but can participate in helical folds within heterooligomers. rsc.org

| Peptide Type | Incorporated Residue | Predominant Secondary Structure | Key Feature |

| β-Peptide | trans-2-Aminocyclohexanecarboxylic acid (ACHC) | 14-Helix | Strong helix-inducing propensity due to the constrained cyclohexane ring. nih.govduke.edu |

| β-Peptide | cis-2-Aminocyclohexanecarboxylic acid (ACHC) | No stable helix in homooligomers | Can be part of helical structures in heterooligomers. rsc.org |

| α/β-Peptide | trans-2-Aminocyclohexanecarboxylic acid (ACHC) | Can induce and stabilize helical folds | Acts as a nucleation site for helix formation. nih.gov |

Rational Design of Conformationally Constrained Peptidic Sequences

The rational design of peptidomimetics with specific three-dimensional structures is a key goal in medicinal chemistry. mdpi.com By incorporating conformationally constrained amino acids like (1R,2S)-2-aminocyclohexanecarboxylate, it is possible to exert a high degree of control over the resulting peptide's conformation. nih.gov This is crucial for designing molecules that can bind to specific biological targets, such as protein surfaces, with high affinity and selectivity. nih.gov

The predictable induction of a 14-helical structure by trans-ACHC residues allows for the rational design of foldamers with specific spatial arrangements of side chains. nih.govnih.gov This enables the creation of mimics of α-helices, which are common motifs in protein-protein interactions. nih.gov By strategically placing functional groups on the well-defined helical scaffold, it is possible to create potent and selective inhibitors of these interactions. This approach of using constrained building blocks is a powerful tool in the development of novel therapeutic agents. nih.gov

Precursors for Ligands and Organocatalysts in Asymmetric Transformations

The unique stereochemical arrangement of the amino and carboxylate functionalities on the cyclohexane ring of this compound makes it a promising, albeit underexplored, precursor for the synthesis of novel chiral ligands and organocatalysts. The rigid carbocyclic framework can provide a well-defined steric environment crucial for achieving high levels of stereocontrol in asymmetric reactions.

The vicinal amino and ester groups of this compound serve as convenient handles for derivatization into bidentate or polydentate ligands for transition metal catalysis. The primary amine can be readily transformed into a variety of coordinating groups, such as amides, phosphinamides, or sulfonamides, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for coordination or further functionalization.

The design of such ligands would capitalize on the rigid cyclohexane backbone to create a defined chiral pocket around the metal center. This, in turn, could influence the trajectory of incoming substrates, thereby enabling high enantioselectivity in a range of transformations, including but not limited to, asymmetric hydrogenation, C-C bond-forming reactions, and asymmetric allylic alkylations.

Table 1: Potential Ligand Classes Derived from this compound

| Ligand Class | Potential Synthetic Modification | Target Catalytic Application |

| Amino-phosphine Ligands | Conversion of the amine to a phosphine-containing moiety. | Asymmetric Hydrogenation |

| Diamine Ligands | Derivatization of the amine and another position on the ring. | Asymmetric Transfer Hydrogenation |

| Salen-type Ligands | Condensation of the amine with a salicylaldehyde (B1680747) derivative. | Asymmetric Epoxidation |

The primary amine of this compound is a key functional group for the development of organocatalysts. Through enamine or iminium ion activation, such catalysts could be employed in a variety of asymmetric transformations. The inherent chirality of the aminocyclohexane backbone is expected to effectively control the stereochemical outcome of these reactions.

Furthermore, the presence of the ester group offers opportunities for creating bifunctional organocatalysts, where the ester or its derivatives could act as a hydrogen-bond donor or acceptor, working in concert with the amine to activate and orient the substrates. This dual activation strategy is a powerful approach for achieving high catalytic activity and stereoselectivity.

Contributions to Chemical Biology Research (Non-Clinical Focus)

The structurally rigid and stereochemically defined nature of this compound makes it an attractive scaffold for applications in chemical biology, particularly in the design of molecular tools to probe biological systems.

Derivatives of this compound can be synthesized to incorporate reporter groups such as fluorophores, biotin, or photo-crosslinkers. These functionalized molecules can serve as chemical probes to study the localization, dynamics, and interactions of specific molecular targets within a cellular context. The cyclohexane core provides a stable platform for the precise spatial presentation of these reporter groups and any associated targeting moieties.

Synthetic analogues based on the this compound scaffold can be systematically prepared to investigate the principles of molecular recognition. By varying the functional groups appended to the cyclohexane ring, researchers can dissect the contributions of steric, electronic, and hydrogen-bonding interactions to the binding affinity and selectivity of a molecule for its biological receptor. The conformational rigidity of the cyclohexane ring is advantageous in these studies as it reduces the entropic penalty upon binding, leading to more readily interpretable structure-activity relationships.

Mechanistic Insights and Advanced Computational Studies

Investigation of Reaction Mechanisms in Transformations Involving the Compound

Understanding the precise mechanisms by which methyl (1R,2S)-2-aminocyclohexane-1-carboxylate undergoes transformations is crucial for optimizing reaction conditions and designing new synthetic routes. This involves studying processes like C-N bond activation and the kinetics of stereoselective reactions.

While the carbon-nitrogen (C-N) bond is typically robust, its selective activation and functionalization represent a powerful strategy in organic synthesis. Transition-metal catalysis is a primary method for achieving this, generating active carbon-metal or nitrogen-metal species that can form new bonds. rsc.org General mechanisms for C-N bond activation in related amine systems often involve:

Oxidative Addition : A low-valent late transition metal complex inserts into the C-N bond, a process fundamental to many cross-coupling reactions. rsc.org

β-Nitrogen Elimination : This pathway is analogous to the well-known β-hydride elimination and can be a key step in certain catalytic cycles.

Lewis Acid Activation : Organoboronic acids, for example, can be used as Lewis acids to activate the C-N bond of allylic amines, facilitating subsequent cross-coupling reactions. rsc.org

Recent advancements have also explored deaminative cross-coupling protocols. These methods activate primary amines, such as those in aminocyclohexane systems, by converting them into more reactive species like pyridinium (B92312) salts, which can then undergo reductive cross-coupling catalyzed by metals like nickel. umich.edu Such strategies allow for the formal replacement of an amino group, opening avenues for diverse molecular architectures.

| Activation Strategy | Key Reagent/Catalyst | General Mechanistic Step | Applicability |

|---|---|---|---|

| Transition-Metal Catalysis | Ni, Pd, Rh complexes | Oxidative addition into the C-N bond | Cross-coupling reactions |

| Lewis Acid Activation | Organoboronic acids | Coordination to the nitrogen atom to weaken the C-N bond | Allylic amine functionalization rsc.org |

| Deaminative Coupling | Pyridinium salt formation | Conversion of -NH₂ to a better leaving group | C-C bond formation from amines umich.edu |

The specific stereochemistry of this compound—with its cis relationship between the amino and ester groups—makes stereoselectivity a key consideration in its synthesis and reactions. Kinetic studies are instrumental in developing methods that can selectively produce one stereoisomer over others.

One relevant approach is parallel kinetic resolution. In studies on analogous systems like methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, this technique has been used to efficiently synthesize both (1R,2S) and (1S,2R) enantiomers of the corresponding 2-amino-cyclopentane-1-carboxylate. nih.govrsc.org This process involves subjecting a racemic mixture to reaction conditions where the two enantiomers react through different pathways at different rates to form two distinct, stereochemically defined products. Such kinetic control is essential for preparing enantiomerically pure cyclic amino acid esters, which are valuable as chiral building blocks.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides powerful tools to predict and rationalize the behavior of molecules like this compound at an electronic level. These methods can elucidate reaction mechanisms, predict reactivity, and analyze potential biological interactions without the need for extensive empirical experimentation.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to predict molecular geometries, energies, and reactivity. In systems related to cyclohexanecarboxylates, DFT has been used to study the stability of various isomers and the mechanisms of their formation. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net Furthermore, DFT can be used to map out entire reaction pathways, identifying transition states and intermediates to explain observed regioselectivity and stereoselectivity. For instance, in the transformation of a related dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid derivative, DFT calculations elucidated the mechanism for lactone formation, showing it to be kinetically more favorable than other potential pathways. beilstein-journals.org

| Parameter | Symbol | Significance | Example Application |

|---|---|---|---|

| HOMO Energy | EHOMO | Represents the electron-donating ability of a molecule. | Predicting susceptibility to electrophilic attack. |

| LUMO Energy | ELUMO | Represents the electron-accepting ability of a molecule. | Predicting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ΔE | Indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential | MEP | Maps charge distributions to identify sites for electrophilic and nucleophilic attack. | Visualizing reactive centers on the molecular surface. researchgate.net |

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules, like derivatives of this compound, to a protein or enzyme target.

The process involves placing the small molecule (ligand) into the binding site of the macromolecular target and calculating a score that represents the strength of the interaction, typically as a binding energy. For example, docking studies on novel quinoline (B57606) derivatives have been used to identify them as potent inhibitors of Hepatitis B Virus replication by predicting their interactions with the viral protein. mdpi.com Similarly, the anti-inflammatory potential of a synthesized vanillin (B372448) derivative was predicted by docking it into the active site of the COX-2 enzyme, with a lower binding energy suggesting better activity. fip.org Although specific docking studies on this compound are not widely reported, this methodology is a standard tool for virtual screening and rational drug design involving such scaffolds.

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and biological activity. The cyclohexane (B81311) ring in this compound is not planar and can adopt several conformations, primarily chair and boat forms. The substituents (amino and ester groups) can be in either axial or equatorial positions, leading to different stereoisomers with distinct energies.

Exploring the conformational energy landscape involves identifying the most stable (lowest energy) conformations and the energy barriers between them. This can be achieved through computational methods that calculate the relative free energies of different conformers. Such analyses have been crucial in explaining reaction outcomes in related cyclic systems. For example, a conformational analysis of an epoxide intermediate derived from a cyclooctane (B165968) β-amino acid revealed that the molecule's geometry was perfectly pre-organized for the formation of a specific five-membered lactone, while the formation of a six-membered ring was energetically unfavorable. beilstein-journals.orgnih.gov Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY and ROESY experiments, are also used to determine the solution-state conformation of cyclic peptides containing the 2-aminocyclohexane carboxylic acid core. rsc.org

| Conformation | Substituent Positions | Relative Free Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Chair | Diequatorial | 0.00 | ~99 |

| Chair | Diaxial | +5.5 | <0.1 |

| Twist-Boat | - | +5.3 | <0.1 |

| Boat | - | +6.9 | <0.01 |

Structure-Activity Relationship (SAR) Studies for Chemical Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For the scaffold this compound, a systematic SAR exploration would involve the synthesis and evaluation of a library of analogs. This process aims to identify key structural motifs and functional groups that are critical for potency, selectivity, and desirable pharmacokinetic properties.

The core structure of this compound presents several key regions for chemical modification: the amino group, the methyl ester, and the cyclohexane ring itself. A comprehensive SAR campaign would investigate the impact of substitutions at each of these positions.

Modifications of the Amino Group (R¹): The primary amino group is a key site for interaction, often serving as a hydrogen bond donor or a point of attachment for larger substituents that can occupy a binding pocket. Modifications could include:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to create secondary or tertiary amines can probe the steric tolerance of the binding site.

Acylation: Conversion of the amine to an amide with various acyl groups (e.g., acetyl, benzoyl) can introduce additional interaction points and alter the electronic properties and hydrogen bonding capacity of the molecule.

Aromatic Substituents: The introduction of aryl or heteroaryl groups can explore potential pi-stacking or other non-covalent interactions within the target protein.

Modifications of the Methyl Ester (R²): The methyl ester group is another critical point for modification, influencing both the steric and electronic profile of the compound, as well as its metabolic stability and cell permeability. Potential modifications include:

Ester Variation: Altering the alcohol portion of the ester (e.g., ethyl, propyl, benzyl (B1604629) esters) can assess the impact of steric bulk in this region of the molecule.

Amide Formation: Replacing the ester with a primary, secondary, or tertiary amide can introduce new hydrogen bonding opportunities and improve metabolic stability.

Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid introduces a charged group, which can be pivotal for forming salt bridges with basic residues in a binding site.

Modifications of the Cyclohexane Ring (R³): The cyclohexane ring provides a rigid scaffold that orients the amino and carboxylate functionalities. Modifications to the ring can fine-tune this spatial arrangement and introduce new interactions.

Ring Size Variation: Exploring cyclopentane (B165970) or cycloheptane (B1346806) analogs can determine the optimal ring size for the desired biological activity.

Introduction of Heteroatoms: Replacing a carbon atom in the ring with a heteroatom (e.g., oxygen to form a tetrahydrofuran (B95107) ring) can alter the polarity and conformational preferences of the scaffold.

A hypothetical SAR study could yield data as presented in the interactive table below. In this example, the analogs are evaluated for their inhibitory concentration (IC₅₀) against a hypothetical enzyme.

| Compound ID | R¹ (Amino Group Substitution) | R² (Carboxylate Group Substitution) | R³ (Cyclohexane Ring Substitution) | IC₅₀ (nM) |

| 1 | -NH₂ | -COOCH₃ | -H | 500 |

| 2 | -NH(CH₃) | -COOCH₃ | -H | 450 |

| 3 | -NH(COCH₃) | -COOCH₃ | -H | 200 |

| 4 | -NH₂ | -COOH | -H | 150 |

| 5 | -NH₂ | -CONH₂ | -H | 300 |

| 6 | -NH(COCH₃) | -COOH | -H | 75 |

| 7 | -NH(COCH₃) | -COOH | 4-OH | 50 |

From this hypothetical data, several SAR trends can be deduced:

Acylation of the amino group (Compound 3 vs. 1) appears to be beneficial for activity.

Conversion of the methyl ester to a carboxylic acid (Compound 4 vs. 1) significantly improves potency, suggesting a key interaction for the carboxylate group.

The combination of an acetylated amine and a carboxylic acid (Compound 6) leads to a further enhancement in activity.

Substitution on the cyclohexane ring, such as a hydroxyl group at the 4-position (Compound 7), can provide additional favorable interactions, leading to the most potent compound in this series.

These insights would then guide the design of next-generation compounds with potentially even greater efficacy and optimized properties.

Future Prospects and Emerging Research Frontiers

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research will likely focus on developing greener and more efficient methods for the synthesis of methyl (1R,2S)-2-aminocyclohexane-1-carboxylate and its derivatives. Traditional synthetic routes can be lengthy and may generate significant chemical waste. Modern approaches are increasingly emphasizing sustainability and atom economy.

Key areas of development include:

Biocatalysis : The use of enzymes, such as transaminases, offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing chiral amines. scienceopen.comworktribe.comnih.govnih.gov Engineered enzymes can provide high yields and enantiomeric purity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. nih.gov The application of biocatalytic methods to cyclic amino esters like this compound could significantly improve the sustainability of its production.

Catalytic Asymmetric Synthesis : Advances in transition-metal catalysis and organocatalysis are enabling more direct and atom-economical routes to chiral cyclic amines. researchgate.net These methods often involve the asymmetric hydrogenation of prochiral precursors or the reductive amination of ketones, providing access to the desired stereoisomer with high efficiency. researchgate.net

One-Pot Syntheses : The development of one-pot reaction sequences, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce solvent waste, energy consumption, and purification efforts. nih.gov Future research may focus on designing tandem reactions that lead to the formation of this compound in a more streamlined and sustainable manner. acs.org

Exploration of Novel Supramolecular Assemblies and Functional Materials

The rigid, chiral structure of this compound makes it an attractive building block for the construction of novel supramolecular assemblies and functional materials. The amino and carboxylate groups can participate in non-covalent interactions, such as hydrogen bonding, to form well-ordered, higher-order structures. mdpi.comresearchgate.net

Emerging research in this area may include:

Self-Assembling Peptides : Incorporating this compound into peptide chains can induce specific secondary structures and promote self-assembly into nanotubes, hydrogels, and other nanomaterials. nih.gov These materials could have applications in drug delivery, tissue engineering, and biocatalysis.

Chiral Recognition and Sensing : Supramolecular assemblies containing this compound could be designed for the selective recognition of other chiral molecules. mdpi.comethernet.edu.et This could lead to the development of novel sensors for applications in environmental monitoring, food safety, and medical diagnostics.

Functional Polymers and Materials : The incorporation of this compound as a monomer or a chiral additive in polymers can impart unique properties to the resulting materials, such as chiroptical activity or the ability to form helical structures. mdpi.com These materials could find use in optics, catalysis, and separation technologies.

| Potential Application | Key Feature of this compound |

| Drug Delivery | Biocompatibility and ability to form self-assembling nanostructures. |

| Chiral Sensors | Specific molecular recognition properties due to its defined stereochemistry. |

| Catalysis | Potential to act as a chiral ligand or scaffold in asymmetric synthesis. |

Advanced Computational Design and Machine Learning in Derivative Development

Computational modeling and machine learning are becoming indispensable tools in chemical research, enabling the rapid design and optimization of molecules with desired properties. riken.jpnih.govrsc.orgchemistryworld.com For this compound, these approaches can accelerate the development of new derivatives with enhanced activity or functionality.

Future directions in this field include:

De Novo Design of Derivatives : Computational methods can be used to design novel derivatives of this compound with improved binding affinity to biological targets or enhanced material properties. acs.orgresearchgate.netmdpi.comnih.gov This can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery and materials development.

Prediction of Synthetic Routes : Machine learning algorithms can be trained to predict the most efficient and sustainable synthetic routes to new derivatives of this compound. riken.jpnih.gov This can help chemists to identify optimal reaction conditions and catalysts, further improving the efficiency of the synthetic process.

Understanding Structure-Property Relationships : Computational simulations can provide detailed insights into the relationship between the three-dimensional structure of this compound derivatives and their physical, chemical, and biological properties. rsc.org This knowledge can guide the design of new molecules with tailored functionalities.

Integration with High-Throughput Synthesis and Screening Platforms

High-throughput synthesis and screening (HTS) platforms allow for the rapid preparation and evaluation of large libraries of compounds, dramatically accelerating the discovery of new drug candidates and functional materials. worktribe.comnih.govenamine.netscienceintheclassroom.orgnih.govchemrxiv.org The integration of this compound into these platforms could lead to the discovery of novel applications for this versatile scaffold.

Key opportunities in this area include:

Combinatorial Chemistry : this compound can be used as a core scaffold in the combinatorial synthesis of large libraries of diverse derivatives. chemrxiv.org These libraries can then be screened for a wide range of biological activities or material properties.

Miniaturized Reaction Optimization : HTS platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives on a small scale. scienceintheclassroom.org

Rapid Biological and Functional Screening : The combination of high-throughput synthesis with automated screening assays allows for the rapid identification of derivatives with promising biological activity or material properties. nih.govenamine.net This can significantly shorten the timeline for the development of new pharmaceuticals and advanced materials.

| Technology | Application to this compound |

| Combinatorial Synthesis | Rapid generation of diverse derivative libraries. |

| High-Throughput Screening | Efficient identification of bioactive compounds or functional materials. |

| Miniaturized Automation | Optimization of synthetic routes with minimal material consumption. |

Q & A

Basic Research Questions

Q. How can the stereochemistry of methyl (1R,2S)-2-aminocyclohexane-1-carboxylate be experimentally confirmed?

- Methodological Answer : X-ray crystallography is the gold standard for stereochemical determination. The compound’s crystal structure can be analyzed using programs like SHELXL (part of the SHELX suite) to resolve bond angles and torsion angles. For example, disordered water molecules and hydrogen-bonding patterns (e.g., N–H⋯O interactions) in asymmetric units can reveal spatial arrangements . Key parameters include dihedral angles between aromatic and cyclohexane rings (e.g., 49.00°–81.91° in similar compounds) .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : Synthesis often involves catalytic asymmetric methods. For example:

Cyclization : Nazarov cyclization with Brønsted/Lewis acid catalysts (e.g., chiral metal complexes) to establish stereocenters .

Functionalization : Reductive amination of ketone precursors using chiral auxiliaries .

Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid racemization .

Q. What purification techniques are effective for this compound?

- Methodological Answer :

- Recrystallization : Use methanol/water mixtures (solubility: ~95% in methanol) to remove byproducts .

- Chromatography : Normal-phase silica gel with ethyl acetate/hexane gradients for enantiomeric separation .

- Validation : Post-purification analysis via HPLC with chiral columns (e.g., CHIRALPAK® IA) .

Advanced Research Questions

Q. How to resolve contradictions in reported enantiomeric excess (ee) values across studies?

- Methodological Answer : Discrepancies often arise from differences in catalysts or reaction conditions. For example:

- Catalyst choice : Chiral phosphoric acids vs. metal complexes may yield varying stereoselectivity .

- Analytical calibration : Ensure HPLC retention times are cross-validated with authentic standards .

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) impacting ee .

Q. What strategies enhance enantiomeric purity during scale-up synthesis?

- Methodological Answer :

- Dynamic kinetic resolution : Use bifunctional catalysts to suppress racemization during prolonged reactions .

- Crystallization-induced asymmetric transformation (CIAT) : Exploit solubility differences of diastereomers in mixed solvents .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track ee in real-time .

Q. How does this compound interact with biological targets?

- Methodological Answer :

- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for enzymes (e.g., proteases) .

- Docking studies : Perform molecular dynamics simulations with PubChem-derived 3D structures (e.g., InChIKey: RGXCCQQWSIEIEF-RITPCOANSA-N) to predict binding modes .

- Metabolite tracking : LC-MS/MS to identify hydrolysis products (e.g., carboxylic acid derivatives) in biological matrices .

Q. How to investigate the compound’s stability under varying pH conditions?

- Methodological Answer :

- Hydrolysis kinetics : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC .

- Activation energy calculation : Use Arrhenius plots to predict shelf-life under storage conditions .

- Structural analysis : Compare pre-/post-hydrolysis FTIR spectra to identify labile groups (e.g., ester bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.